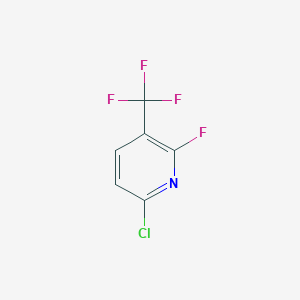
6-Chloro-2-fluoro-3-trifluoromethylpyridine
概要
説明
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 6-Chloro-2-fluoro-3-trifluoromethylpyridine, generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-fluoro-3-trifluoromethylpyridine is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Chemical Reactions Analysis
The chemical reactions involving 6-Chloro-2-fluoro-3-trifluoromethylpyridine are generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Physical And Chemical Properties Analysis
6-Chloro-2-fluoro-3-trifluoromethylpyridine is a colorless to light-yellow liquid . It has a molecular weight of 199.53 g/mol. It is typically stored at room temperature .
科学的研究の応用
Agrochemical Industry
6-Chloro-2-fluoro-3-(trifluoromethyl)pyridine: is a key structural motif in active agrochemical ingredients. Its derivatives are primarily used for the protection of crops from pests. For instance, fluazifop-butyl, a derivative of this compound, was the first to be introduced to the agrochemical market. Since then, over 20 new agrochemicals containing this motif have acquired ISO common names .
Pharmaceutical Industry
Several pharmaceutical products contain the trifluoromethylpyridine (TFMP) moiety, including five pharmaceutical and two veterinary products that have been granted market approval. Many candidates are currently undergoing clinical trials. The biological activities of TFMP derivatives are attributed to the unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety .
Synthesis of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is a growing research topic due to their significant effects on biological activities and physical properties. More than 50% of the pesticides launched in the last two decades have been fluorinated, with around 40% containing a trifluoromethyl group .
FDA-Approved Drugs
The trifluoromethyl group is a common pharmacophore in FDA-approved drugs. Over the past 20 years, 19 FDA-approved drugs feature this group, highlighting its importance in medicinal chemistry. The incorporation of fluorine in organic molecules leads to unique behaviors and applications in various diseases and disorders .
Synthesis of Metal-Organic Frameworks (MOFs)
This compound is used in the synthesis of MOFs . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They have a variety of applications, including gas storage, separation, and catalysis .
Fungicidal Activity
A trifluoromethyl-substituted pyridine derivative was found to exhibit higher fungicidal activity than chlorine and other derivatives. This compound is utilized in the synthesis of fluazinam, serving as a building block for the condensation process .
作用機序
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, a group to which amy6609 belongs, are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Tfmp derivatives are known to interact with their targets in a manner that combines the unique properties of the fluorine atom and the pyridine moiety . This interaction results in the biological activities observed in these compounds.
Biochemical Pathways
Tfmp derivatives are known to play a role in various biochemical processes due to their unique physicochemical properties . More research is needed to elucidate the specific pathways affected by AMY6609.
Pharmacokinetics
The presence of fluorine in organic compounds is known to influence their pharmacokinetic properties, often enhancing their metabolic stability, bioavailability, and ability to penetrate biological membranes .
Result of Action
Tfmp derivatives are known for their biological activities, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
It’s known that the biological activity of pyridine heterocyclic compounds increases several times after adding the fluoro, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .
Safety and Hazards
将来の方向性
Trifluoromethylpyridine and its intermediates, including 6-Chloro-2-fluoro-3-trifluoromethylpyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
特性
IUPAC Name |
6-chloro-2-fluoro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZLIRCOUIOUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1426177.png)

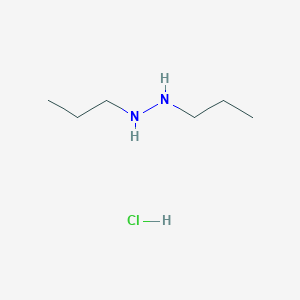
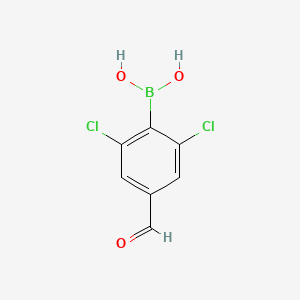

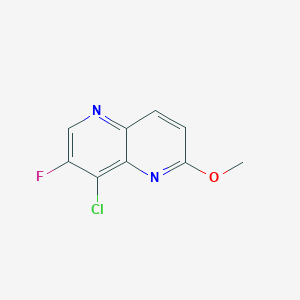
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1426187.png)
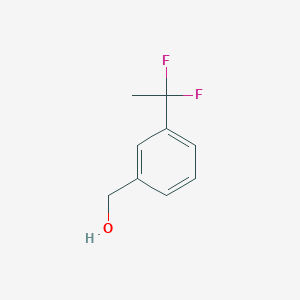
![Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1426189.png)
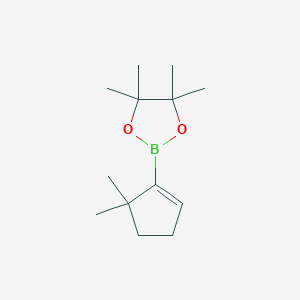
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine](/img/structure/B1426192.png)